![molecular formula C20H19NO5 B6545112 methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate CAS No. 929513-72-4](/img/structure/B6545112.png)
methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate
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Overview
Description
Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is a core structure in various biologically active natural and synthetic compounds . The compound you mentioned seems to be a derivative of benzofuran, with additional ethoxy, methyl, and amido functional groups attached to it.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be quite complex due to the presence of multiple functional groups . The InChI code for a similar compound, ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate, is1S/C14H16O4/c1-4-16-10-6-7-12-11(8-10)9(3)13(18-12)14(15)17-5-2/h6-8H,4-5H2,1-3H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate, the molecular weight is 248.28 .Scientific Research Applications
Antimicrobial Properties
Benzofuran derivatives, including methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate, have emerged as promising scaffolds for antimicrobial agents . These compounds exhibit a wide range of biological activities, making them attractive candidates for combating infectious diseases. Researchers have explored their potential against various clinically approved microbial targets. The unique structural features of benzofuran contribute to its efficacy in this context.
Anticancer Potential
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been employed in the treatment of skin diseases, including cancer and psoriasis . Their ability to modulate cellular processes and interact with DNA makes them interesting candidates for cancer therapy. Investigating the specific mechanisms by which methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate affects cancer cells could provide valuable insights.
DNA Alkylation and Cross-Linking
Benzofuran compounds, including methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate, can act as intermediates capable of DNA alkylation and cross-linking . Understanding their interactions with DNA and their impact on cellular processes is crucial for potential therapeutic applications.
Bioavailability Enhancement
Recent benzofuran derivatives have achieved improved bioavailability, allowing for once-daily dosing . Investigating whether methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate shares this property could be valuable for drug development.
Structure-Activity Relationships (SAR)
Medicinal chemists often study the substitution patterns around benzofuran nuclei to establish structure-activity relationships (SAR) for antimicrobial drugs . Analyzing SAR for methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate could guide further optimization.
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been used in the treatment of various diseases such as cancer or psoriasis . They have also been found to exhibit good antimicrobial activity .
Mode of Action
Benzofuran derivatives are known to interact with various targets in the body, leading to a wide array of biological and pharmacological applications . The substituent on the 4-position of the benzofuran may play a significant role in its antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives are known to have a wide range of biological and pharmacological applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted attention due to their wide range of biological and pharmacological applications . They are considered a privileged structure in drug discovery, especially in the search for efficient antimicrobial agents . Future research in this area may focus on developing new benzofuran derivatives with improved properties and activities.
properties
IUPAC Name |
methyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-25-13-9-10-17-15(11-13)18(12(2)26-17)19(22)21-16-8-6-5-7-14(16)20(23)24-3/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWQYOJHVYGRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate |
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